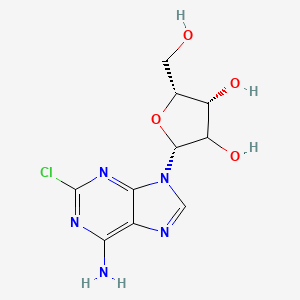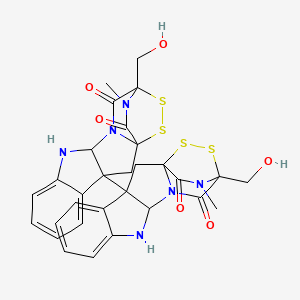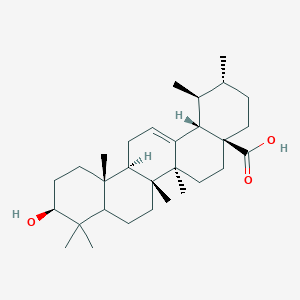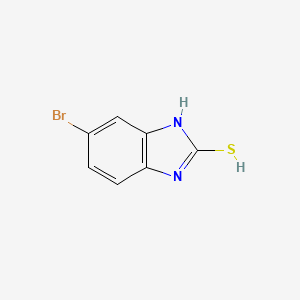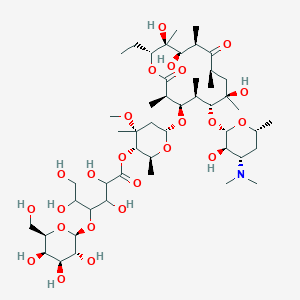
Erythromycinlactobionate(200MG)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythromycin lactobionate is a macrolide antibiotic derived from erythromycin, which is produced by a strain of Streptomyces erythraeus. It is commonly used in the treatment of various bacterial infections, particularly those caused by gram-positive bacteria. Erythromycin lactobionate is often administered intravenously, especially in cases where oral administration is not feasible .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erythromycin lactobionate is synthesized by reacting erythromycin with lactobionic acid. The process involves the following steps:
Preparation of Lactobionic Acid Solution: Sodium lactobionate is exchanged and separated through a cation-exchange resin column to prepare a lactobionic acid solution.
Preparation of Erythromycin Suspension: Erythromycin is mixed with water for injection to obtain an erythromycin suspension.
Salification Reaction: The lactobionic acid solution is added dropwise to the erythromycin suspension to perform the salification reaction.
Industrial Production Methods
In industrial settings, erythromycin lactobionate is prepared as a sterile, lyophilized powder. The process involves preparing a solution of erythromycin and lactobionic acid, which is then lyophilized in its final container to produce a stable product suitable for intravenous administration .
Analyse Des Réactions Chimiques
Types of Reactions
Erythromycin lactobionate undergoes various chemical reactions, including:
Oxidation: Erythromycin can be oxidized to form inactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides.
Major Products
The major products formed from these reactions include various erythromycin derivatives, which may have different pharmacological properties .
Applications De Recherche Scientifique
Erythromycin lactobionate has a wide range of scientific research applications:
Chemistry: It is used as a chiral selector in capillary electrophoresis for the enantioseparation of basic drugs.
Biology: Erythromycin lactobionate is used to study bacterial protein synthesis and resistance mechanisms.
Medicine: It is widely used as an antibiotic to treat infections caused by susceptible bacteria.
Mécanisme D'action
Erythromycin lactobionate exerts its effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This action effectively halts bacterial growth and replication . The primary molecular targets are the bacterial ribosomes, and the pathway involved is the inhibition of protein synthesis .
Comparaison Avec Des Composés Similaires
Erythromycin lactobionate belongs to the macrolide group of antibiotics, which includes other compounds such as:
- Azithromycin
- Clarithromycin
- Spiramycin
Uniqueness
Erythromycin lactobionate is unique due to its high solubility and stability when prepared as a lyophilized powder for intravenous administration. It also has a broad spectrum of activity against various gram-positive and some gram-negative bacteria .
Similar Compounds
- Azithromycin : Known for its extended half-life and better tissue penetration.
- Clarithromycin : Has a similar spectrum of activity but is more stable in acidic environments.
- Spiramycin : Used primarily for its activity against Toxoplasma gondii .
Propriétés
IUPAC Name |
[(2S,3S,4R,6R)-6-[[(3R,4R,5R,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] 2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H87NO24/c1-14-29-49(10,65)40(61)22(4)31(54)20(2)16-47(8,64)41(74-45-32(55)26(50(11)12)15-21(3)67-45)23(5)38(24(6)43(62)70-29)71-30-17-48(9,66-13)42(25(7)68-30)73-44(63)36(59)35(58)39(27(53)18-51)72-46-37(60)34(57)33(56)28(19-52)69-46/h20-30,32-42,45-46,51-53,55-61,64-65H,14-19H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27?,28-,29-,30+,32-,33+,34+,35?,36?,37-,38-,39?,40-,41-,42+,45+,46+,47-,48-,49-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWKWHZAPGESFN-VMIFCBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)OC(=O)C(C(C(C(CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H87NO24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

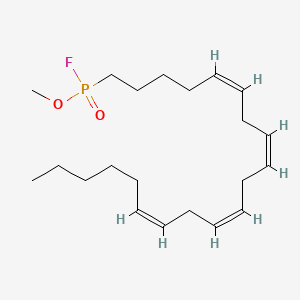
![(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B7805021.png)
![[(1R,2R,3S,6S,7S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B7805043.png)
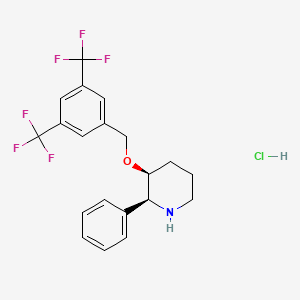
![17-(Cyclopropylmethyl)-6,7-didehydro-3,14beta-dihydroxy-4,5alpha-epoxy-6,7-2',3'-benzo[b]furanomorphinanmesylate](/img/structure/B7805052.png)
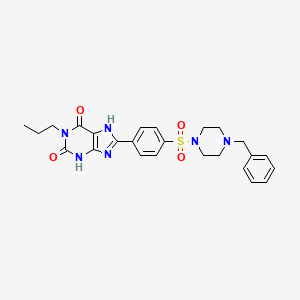
![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B7805073.png)
![(15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B7805081.png)
